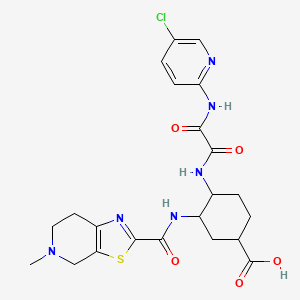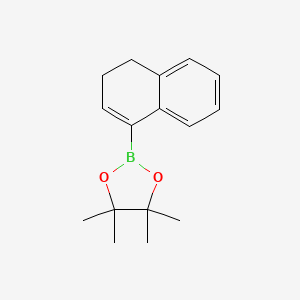
2-tert-Butyl-2-phenyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-2-tert-butyl-indene-1,3-dione is a chemical compound with the molecular formula C19H18O2. It is a derivative of indene-1,3-dione, a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . This compound is known for its unique structural features, which include a phenyl group and a tert-butyl group attached to the indene-1,3-dione core.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-2-tert-butyl-indene-1,3-dione typically involves the condensation of ninhydrin with phenyl and tert-butyl substituents. One common method includes the reaction of ninhydrin with 2,6-di-tert-butylphenol in the presence of concentrated sulfuric acid at temperatures gradually raised from 0°C to 20°C, yielding the desired product in high yields .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
化学反应分析
Types of Reactions: 2-phenyl-2-tert-butyl-indene-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols.
科学研究应用
2-phenyl-2-tert-butyl-indene-1,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological pathways and as a probe in bioimaging.
作用机制
The mechanism of action of 2-phenyl-2-tert-butyl-indene-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor, facilitating electron transfer processes in chemical reactions. Its structural features allow it to participate in various biochemical interactions, making it useful in studying molecular pathways and designing biologically active molecules .
相似化合物的比较
Indane-1,3-dione: A closely related compound with similar structural features but without the phenyl and tert-butyl groups.
Uniqueness: 2-phenyl-2-tert-butyl-indene-1,3-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. The presence of the phenyl and tert-butyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
属性
CAS 编号 |
58325-77-2 |
|---|---|
分子式 |
C19H18O2 |
分子量 |
278.3 g/mol |
IUPAC 名称 |
2-tert-butyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C19H18O2/c1-18(2,3)19(13-9-5-4-6-10-13)16(20)14-11-7-8-12-15(14)17(19)21/h4-12H,1-3H3 |
InChI 键 |
JJUCSNQBIUHRMR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1(C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![[4-(5-Benzoyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] benzoate](/img/structure/B14014932.png)
![4-[(2-Ethyl-4-methylimidazol-1-yl)-phenoxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B14014944.png)
![5-[(2,2-Dimethoxyethylamino)methyl]-2-methoxyphenol](/img/structure/B14014953.png)


![4-[1,3-bis[(2-methoxyphenyl)methyl]-1,3-diazinan-2-yl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14014959.png)


